4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one
Description
4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one is a synthetic organic compound characterized by a piperazine ring substituted with a 2-chloro-5-hydroxybenzoyl group and a 2-methoxyethyl group
Properties
IUPAC Name |
4-(2-chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-21-7-6-16-4-5-17(9-13(16)19)14(20)11-8-10(18)2-3-12(11)15/h2-3,8,18H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXBIUQTDJFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzoyl Group: The 2-chloro-5-hydroxybenzoyl group is introduced via an acylation reaction using 2-chloro-5-hydroxybenzoic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Attachment of the Methoxyethyl Group: The 2-methoxyethyl group is attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzoyl moiety can undergo oxidation to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one involves its interaction with specific molecular targets. The benzoyl group may interact with enzyme active sites or receptor binding pockets, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The methoxyethyl group can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-5-hydroxybenzoyl)piperazine: Lacks the methoxyethyl group, which may affect its solubility and binding properties.
1-(2-Methoxyethyl)piperazin-2-one: Lacks the benzoyl group, which is crucial for specific interactions with biological targets.
4-(2-Chloro-5-methoxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one: Substitution of the hydroxyl group with a methoxy group can alter the compound’s reactivity and biological activity.
Uniqueness
4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxyl and methoxyethyl groups allows for a diverse range of chemical modifications and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
